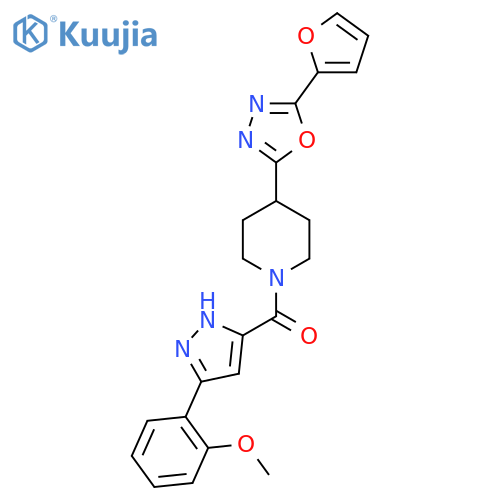

Cas no 1319128-85-2 (4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine)

4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine 化学的及び物理的性質

名前と識別子

-

- 4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine

- 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine

- F5596-0609

- AKOS024514781

- [4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanone

- (4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanone

- VU0648238-1

- 1319128-85-2

-

- インチ: 1S/C22H21N5O4/c1-29-18-6-3-2-5-15(18)16-13-17(24-23-16)22(28)27-10-8-14(9-11-27)20-25-26-21(31-20)19-7-4-12-30-19/h2-7,12-14H,8-11H2,1H3,(H,23,24)

- InChIKey: QCHSFLKMUYENIT-UHFFFAOYSA-N

- ほほえんだ: O1C(C2=CC=CO2)=NN=C1C1CCN(C(C2=CC(C3C=CC=CC=3OC)=NN2)=O)CC1

計算された属性

- せいみつぶんしりょう: 419.15935417g/mol

- どういたいしつりょう: 419.15935417g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 617

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 110Ų

4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5596-0609-2μmol |

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine |

1319128-85-2 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5596-0609-4mg |

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine |

1319128-85-2 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5596-0609-3mg |

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine |

1319128-85-2 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5596-0609-15mg |

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine |

1319128-85-2 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5596-0609-5μmol |

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine |

1319128-85-2 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5596-0609-10μmol |

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine |

1319128-85-2 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5596-0609-1mg |

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine |

1319128-85-2 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5596-0609-10mg |

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine |

1319128-85-2 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5596-0609-2mg |

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine |

1319128-85-2 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5596-0609-5mg |

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine |

1319128-85-2 | 5mg |

$69.0 | 2023-09-09 |

4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine 関連文献

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidineに関する追加情報

Introduction to 4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine and Its Significance in Modern Chemical Biology

4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine, identified by its CAS number 1319128-85-2, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This intricate molecular structure, characterized by its fusion of multiple heterocyclic rings and functional groups, positions it as a potential candidate for various therapeutic applications. The compound's architecture integrates elements such as furan, oxadiazole, pyrazole, and piperidine moieties, each contributing unique pharmacophoric properties that may enhance its biological activity.

The significance of this compound is underscored by its potential role in modulating biological pathways relevant to human health. Recent advancements in drug discovery have highlighted the importance of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. The structural features of 4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine make it an attractive scaffold for developing such MTDLs. Specifically, the presence of the furan ring suggests potential interactions with enzymes or receptors involved in metabolic processes, while the oxadiazole and pyrazole units may contribute to binding affinity with protein targets implicated in inflammatory responses or cancer pathways.

In the context of current research, there is growing evidence that compounds incorporating oxadiazole and pyrazole moieties exhibit promising pharmacological properties. For instance, oxadiazole derivatives have been reported to possess anti-inflammatory, antimicrobial, and anticancer activities. Similarly, pyrazole-based compounds are known for their role in treating neurological disorders and infectious diseases. The combination of these heterocycles in 4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine may synergistically enhance its therapeutic potential.

The influence of the 2-methoxyphenyl group on the compound's properties is also noteworthy. This aromatic moiety is commonly found in bioactive molecules due to its ability to modulate electronic distributions and improve binding affinity. In particular, methoxy substitution can enhance solubility and metabolic stability, which are critical factors for drug development. The integration of this group into the molecular framework of 4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine suggests that it may exhibit favorable pharmacokinetic profiles.

Recent studies have demonstrated that piperidine derivatives can serve as key components in medicinal chemistry due to their versatility in drug design. Piperidines are known for their ability to enhance oral bioavailability and reduce toxicity. The incorporation of a piperidine ring into the structure of our compound not only contributes to its structural complexity but also potentially improves its pharmacological properties. This makes 4-5-(furan-2-yli)-1,3,4-o-xa-dia-zol - 2 - yli - 1 - 3 - ( 2 - me thoxyph enyl ) - 1 H - py ra-z ole - 5 - ca rbo ny lp ip er id ine a compelling candidate for further investigation.

The synthesis and characterization of this compound have been areas of active research. Advanced synthetic methodologies have enabled the construction of complex molecular architectures with high precision. Techniques such as multi-step organic synthesis, coupled with spectroscopic and chromatographic analyses, have been employed to ensure the structural integrity of CAS no1319128 - 85 - 2. These efforts have paved the way for exploring its biological activity through in vitro and in vivo assays.

In vitro studies have begun to unravel the potential biological functions of this compound. Initial experiments suggest that it may exhibit inhibitory effects on certain enzymes or receptors relevant to human diseases. For example, interactions with cytochrome P450 enzymes could provide insights into its metabolic fate and potential drug-drug interactions. Additionally, binding assays with target proteins may reveal its efficacy in modulating specific biological pathways.

The integration of computational chemistry has further accelerated the understanding of this compound's properties. Molecular modeling techniques allow researchers to predict how 4 - 5 - ( furan - 2 - yl ) - 1 , 3 , 4 - o x adia z ol - 2 - yl - 1 , 3 - ( 2 - me thoxyph enyl ) - 1 H - py ra z ole - 5 - ca rbo ny lp ip er id ine interacts with biological targets at an atomic level. These simulations can guide experimental design and optimize lead compounds for therapeutic use.

Future directions in research may involve exploring derivatives of this compound to enhance its pharmacological profile further. By modifying specific functional groups or introducing new heterocycles, scientists can fine-tune its biological activity while maintaining structural integrity. Such modifications could lead to novel therapeutics with improved efficacy and reduced side effects.

The broader implications of this research extend beyond individual compounds like CAS no1319128 – 85 – 2. They contribute to the growing body of knowledge in chemical biology and pharmaceutical science, fostering innovation in drug discovery and development. As our understanding of complex molecular interactions deepens, compounds like this one hold promise for addressing unmet medical needs across various therapeutic areas.

1319128-85-2 (4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine) 関連製品

- 2060052-89-1((7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol)

- 79600-80-9(4-benzyl-1H-pyrrole-3-carboxylic acid)

- 2035004-81-8((2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide)

- 2757895-82-0(5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate)

- 1014093-37-8(4-ethyl-3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole)

- 2137984-57-5(6-(1-Ethoxyethenyl)pyridin-3-ol)

- 2034497-53-3(1-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea)

- 2229094-35-1(2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol)

- 2137545-62-9(2-chloro-N-(2-ethynylphenyl)propanamide)

- 1306728-63-1(methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride)